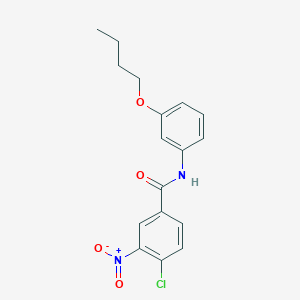![molecular formula C17H21FN4O3S B2957268 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine CAS No. 2380171-07-1](/img/structure/B2957268.png)
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperazine ring substituted with a phenoxyethanesulfonyl group
准备方法
The synthesis of 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-fluoropyrimidine and 4-methylpyrimidine.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-(2-phenoxyethanesulfonyl)piperazine under basic conditions.
Final modifications:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound shows promise as a lead compound in drug discovery, particularly for the development of anticancer and antiviral agents.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds also contain a fluorine atom and a piperazine ring, but differ in their core structure and substituents.
4-Fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles: These compounds share the piperazine and fluorine moieties but have different functional groups and core structures.
属性
IUPAC Name |
5-fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-14-16(18)17(20-13-19-14)21-7-9-22(10-8-21)26(23,24)12-11-25-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUFPTCWJSBZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)


![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)



![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)
![5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2957199.png)
![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)



